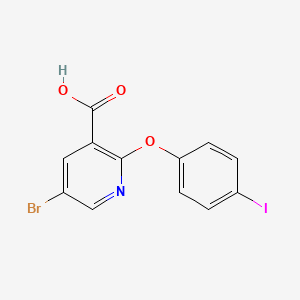
5-Bromo-2-(4-iodophenoxy)nicotinic acid
Cat. No. B8605938
M. Wt: 420.00 g/mol
InChI Key: UBOGMIQSIXSGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08497264B2
Procedure details


A 3-neck 12 L flask equipped with an overhead stirrer, thermometer, condenser and nitrogen inlet was charged with NaH (186.1 g, 4.653 mol) and DMF (1500 mL). The slurry was cooled to 0° C. and a solution of 4-iodophenol (488.6 g, 2.221 mol) in DMF (1500 mL) and added. The temperature of the reaction mixture was maintained below 25-30° C. during this addition. After complete addition, the cooling bath was promptly removed and the mixture continued to stir at RT for 1 h. 5-Bromo-2-chloronicotinic acid (500 g, 2.115 mol) was then added to the slurry portion wise. The reaction mixture was heated to 115° C. overnight. The dark brown reaction mixture was cooled to 20° C. and diluted with water (2 L). The reaction mixture was acidified using HOAc (845 ml). The black homogenous solution (pH=5) was allowed to stir for 1 h at RT and poured slowly onto ice-water (20 L). The slurry was filtered at RT, washed with water (2×2 L) and dried in air to give 765 g of 5-Bromo-2-(4-iodophenoxy)-nicotinic acid as light orange solid.






[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[I:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[Br:11][C:12]1[CH:13]=[N:14][C:15](Cl)=[C:16]([CH:20]=1)[C:17]([OH:19])=[O:18].CC(O)=O>CN(C=O)C.O>[Br:11][C:12]1[CH:13]=[N:14][C:15]([O:10][C:7]2[CH:8]=[CH:9][C:4]([I:3])=[CH:5][CH:6]=2)=[C:16]([CH:20]=1)[C:17]([OH:19])=[O:18] |f:0.1|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
488.6 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC(=C(C(=O)O)C1)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
845 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)O
|
Step Five
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at RT for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 3-neck 12 L flask equipped with an overhead stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature of the reaction mixture was maintained below 25-30° C. during this addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath was promptly removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated to 115° C. overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The dark brown reaction mixture was cooled to 20° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir for 1 h at RT
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured slowly onto ice-water (20 L)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The slurry was filtered at RT
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×2 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in air
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=NC(=C(C(=O)O)C1)OC1=CC=C(C=C1)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 765 g | |
| YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
